molecular formula C11H10F3N3O3S2 B2585028 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2034247-34-0

4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2585028
CAS No.: 2034247-34-0
M. Wt: 353.33
InChI Key: DHFMQYRVLHVKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core substituted with a sulfonyl group and an azetidine ring. The presence of the trifluoroethoxy group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This is followed by the introduction of the sulfonyl group and the azetidine ring. The trifluoroethoxy group is then added to the azetidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield. The purification of the final product is usually achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes, while the sulfonyl group can interact with various enzymes and proteins. These interactions can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core with a sulfonyl-azetidine-trifluoroethoxy moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3S2/c12-11(13,14)6-20-7-4-17(5-7)22(18,19)9-3-1-2-8-10(9)16-21-15-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFMQYRVLHVKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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